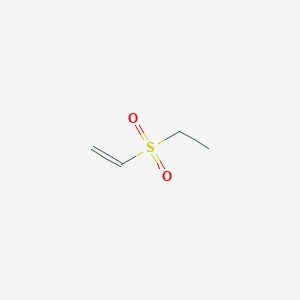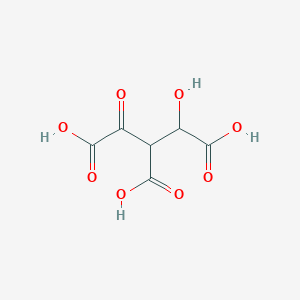
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide, commonly referred to as lidocaine, is a local anesthetic medication that is commonly used in a variety of medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the transmission of nerve impulses, which helps to reduce pain and discomfort during medical procedures. In
Mecanismo De Acción
Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into nerve cells, which are necessary for the generation of nerve impulses. By blocking the transmission of nerve impulses, lidocaine helps to reduce pain and discomfort during medical procedures.
Efectos Bioquímicos Y Fisiológicos
Lidocaine has a number of biochemical and physiological effects. It can cause local vasodilation, which can help to reduce pain and discomfort by increasing blood flow to the affected area. Lidocaine can also cause a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has a number of advantages and limitations for lab experiments. One advantage is that it is a widely available and inexpensive local anesthetic, which makes it a popular choice for many researchers. Additionally, lidocaine has a well-established safety profile and is generally considered to be safe for use in humans. However, one limitation of lidocaine is that it can have variable effects depending on the concentration and route of administration, which can make it difficult to control in some experiments.
Direcciones Futuras
There are a number of future directions for lidocaine research. One potential area of research is the development of new formulations of lidocaine that can provide longer-lasting pain relief. Additionally, lidocaine may have potential as a treatment for various neurological disorders, and further research in this area may be warranted. Finally, there may be opportunities to explore the use of lidocaine in combination with other medications to enhance its therapeutic effects.
Métodos De Síntesis
Lidocaine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide, which is then reacted with 1-naphthylacetyl chloride to form lidocaine.
Aplicaciones Científicas De Investigación
Lidocaine has a wide range of scientific research applications. It is commonly used as a local anesthetic during medical procedures such as dental work, minor surgeries, and biopsies. Lidocaine is also used in cardiac arrhythmia management and as a treatment for chronic pain. Additionally, lidocaine has been studied for its potential use as a treatment for various neurological disorders such as epilepsy and neuropathic pain.
Propiedades
Número CAS |
1606-09-3 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide |
Fórmula molecular |
C21H30N2O |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H30N2O/c1-5-23(6-2)15-14-21(16(3)4,20(22)24)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,5-6,14-15H2,1-4H3,(H2,22,24) |
Clave InChI |
RPVBPDPLQFCQRB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
SMILES canónico |
CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
Sinónimos |
α-[2-(Diethylamino)ethyl]-α-isopropyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)









